molecular formula C9H17N B2761136 (2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole CAS No. 2490344-77-7

(2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole

Cat. No. B2761136
M. Wt: 139.242
InChI Key: ZJHBAERTGJSGHX-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The retrieved data does not provide specific information on the molecular structure of "(2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. The retrieved data does not provide specific information on the physical and chemical properties of "(2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole" .

Scientific Research Applications

Formation of Stable Vesicles

Indole derivatives have been studied for their ability to form stable vesicles, which could have significant implications for understanding membrane structures and the role of tryptophan as a membrane anchor in proteins. Research by Abel et al. (2000) explored the aggregation behavior of twelve indole derivatives, demonstrating that N-substituted indoles formed more robust aggregates compared to their 3-alkylindoles counterparts. This suggests potential applications in designing novel membrane-mimicking systems and studying protein-membrane interactions (Abel et al., 2000).

Indole Synthesis Methods

The development of new methods for indole synthesis is a significant area of research due to the compound's presence in many biologically active natural products. Taber and Tirunahari (2011) provided a comprehensive review of indole synthesis methods, offering a framework for classifying these methods. This work facilitates the exploration of new synthetic pathways and their application in creating indole-based pharmaceuticals and research tools (Taber & Tirunahari, 2011).

Cytotoxic Activity of Indole Derivatives

Indole derivatives are also explored for their potential in cancer research. Arafeh et al. (2021) synthesized a series of novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives and evaluated their cytotoxic activity against human cancer cell lines. This study highlights the potential of indole derivatives in developing new anticancer agents (Arafeh et al., 2021).

Palladium-Catalyzed Functionalization

The synthesis and functionalization of indoles through palladium-catalyzed reactions represent another critical area of research. Cacchi and Fabrizi (2005) reviewed the significant role of palladium catalysis in the synthesis of biologically active and structurally complex indoles, underlining the importance of these methods in organic synthesis and pharmaceutical research (Cacchi & Fabrizi, 2005).

properties

IUPAC Name

(2R,3aS,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-7-6-8-4-2-3-5-9(8)10-7/h7-10H,2-6H2,1H3/t7-,8+,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHBAERTGJSGHX-VGMNWLOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCCC2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CCCC[C@@H]2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole

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